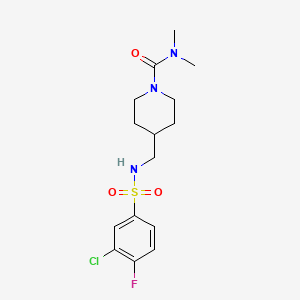

4-((3-chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Descripción

4-((3-Chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a 3-chloro-4-fluorophenylsulfonamido group attached via a methylene linker to the piperidine ring. The N,N-dimethylcarboxamide moiety at the 1-position of the piperidine core distinguishes it from related compounds.

Propiedades

IUPAC Name |

4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClFN3O3S/c1-19(2)15(21)20-7-5-11(6-8-20)10-18-24(22,23)12-3-4-14(17)13(16)9-12/h3-4,9,11,18H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKJWASTRYUDKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-((3-Chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

- IUPAC Name : 4-((3-Chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Molecular Formula : C₁₄H₁₈ClFNO₂S

- Molecular Weight : 319.81 g/mol

This compound features a piperidine ring, which is critical for its biological activity, along with a sulfonamide moiety that is known for its antibacterial properties.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in bacterial folate synthesis. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the synthesis of folate in bacteria. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell growth and replication.

Antibacterial Activity

Research indicates that compounds similar to 4-((3-chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exhibit significant antibacterial properties against a range of gram-positive and gram-negative bacteria. The following table summarizes the antibacterial efficacy observed in various studies:

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

These findings suggest that the compound holds promise as a potential therapeutic agent against resistant bacterial strains.

Case Studies

- In Vivo Efficacy : A study conducted on mice infected with E. coli demonstrated that administration of the compound at dosages of 10 mg/kg significantly reduced bacterial load in comparison to control groups. Histopathological analysis showed reduced inflammation in treated mice, indicating an improvement in overall health status.

- Synergistic Effects : Another investigation assessed the combination of this sulfonamide with β-lactam antibiotics. Results indicated a synergistic effect, enhancing antibacterial activity against multi-drug resistant strains of S. aureus. The MIC values decreased significantly when combined with amoxicillin.

Toxicity and Side Effects

While the compound shows promising antibacterial activity, it is essential to consider its toxicity profile. Studies have indicated potential side effects including:

- Hematological Effects : Instances of hemolytic anemia have been reported with sulfonamide derivatives.

- Allergic Reactions : Some patients may experience hypersensitivity reactions, including rashes or fever.

Comparación Con Compuestos Similares

Key Observations:

Sulfonamido vs.

Halogenation: The 3-chloro-4-fluorophenyl group introduces electron-withdrawing effects, which could modulate metabolic stability and lipophilicity compared to non-halogenated analogs like .

Carboxamide Substitution : The N,N-dimethylcarboxamide may reduce polarity compared to N-aryl carboxamides (e.g., ), influencing blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.